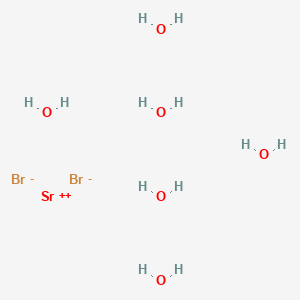
3-甲基-4H-1,4-苯并噻嗪-2-羧酸乙酯
描述
科学研究应用
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
作用机制
Mode of action
The mode of action of benzothiazines is also dependent on their specific structure. Some benzothiazines have been found to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Biochemical pathways
Benzothiazines can potentially affect various biochemical pathways. For instance, some benzothiazines have been found to inhibit certain enzymes, which can disrupt the normal function of those pathways .
Result of action
The molecular and cellular effects of benzothiazines can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
生化分析
Biochemical Properties
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds in its crystalline state, which can stabilize certain tautomers . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.
Cellular Effects
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function can be observed through changes in cellular activities, such as enzyme inhibition or activation, and alterations in gene expression patterns . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and interact with specific proteins plays a crucial role in its mechanism of action . These interactions help in elucidating the compound’s potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur . These temporal effects are vital for designing experiments and understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, toxic or adverse effects may be observed . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the reaction of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
化学反应分析
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases . Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazine derivatives .
相似化合物的比较
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid: This compound is a precursor in the synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and shares similar chemical properties.
4H-3,1-benzothiazin-4-ones: These compounds exhibit similar biological activities and are studied for their potential therapeutic applications.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with benzothiazine compounds, such as antimicrobial and anticancer properties.
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIRXVLKKERGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227116 | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7625-01-6 | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)



